molecular formula C21H24N4O2 B11209093 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B11209093
M. Wt: 364.4 g/mol
InChI Key: QORORAORGPERBP-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound with a unique structure. Let’s break it down:

  • Benzofuro[3,2-d]pyrimidine : This fused heterocyclic system consists of a benzofuran ring fused with a pyrimidine ring. The benzofuran moiety contributes aromaticity and oxygen atoms, while the pyrimidine ring provides nitrogen atoms.
  • N-cyclopentylpiperidine : This part of the compound contains a piperidine ring (a six-membered nitrogen-containing ring) substituted with a cyclopentyl group.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves acylation of a suitable precursor followed by cyclization. For example:

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions and scalability.

Chemical Reactions Analysis

Reactions:: 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide can undergo various reactions, including:

  • Oxidation : Oxidative transformations of the benzofuran and piperidine moieties.
  • Reduction : Reduction of carbonyl groups or other functional groups.
  • Substitution : Nucleophilic substitutions at appropriate positions.
Common Reagents and Conditions::
  • Acylation : Acyl chlorides or anhydrides.
  • Cyclization : Hydrazine hydrate.
  • Formylation : Formic acid.

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide finds applications in:

  • Medicine : Investigated as potential drug candidates due to their unique structure and potential biological activities.
  • Chemical Biology : Used as probes to study cellular processes.
  • Industry : May have applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c26-21(24-15-5-1-2-6-15)14-9-11-25(12-10-14)20-19-18(22-13-23-20)16-7-3-4-8-17(16)27-19/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,24,26)

InChI Key

QORORAORGPERBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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